4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid
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Overview
Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The molecule contains a thiazolidine ring, which is a heterocyclic compound that includes sulfur and nitrogen in the ring. It also has a fluorophenyl group attached, which is a phenyl ring (a derivative of benzene) with a fluorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a condensation reaction of a suitable amine, a carbonyl compound, and a sulfur-containing compound . The fluorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic benzoic acid moiety, the thiazolidine ring, and the fluorophenyl group .Chemical Reactions Analysis
The compound, like other benzoic acid derivatives, would likely undergo reactions typical of carboxylic acids, such as esterification and amide formation . The fluorine atom on the phenyl ring could potentially be substituted in a reaction with a suitable nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the polar carboxylic acid group, the aromatic rings, and the fluorine atom. It would likely be a solid at room temperature, and its solubility in water would be moderate due to the presence of the polar carboxylic acid group .Scientific Research Applications
Antibacterial Applications
The synthesis of compounds containing the 4-fluorophenyl group, similar to "4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid," has been shown to result in promising antibacterial activity. For instance, a study highlighted the creation of new molecules with 4-fluorophenyl groups that demonstrated significant antibacterial activities at low concentrations, showcasing their potential in the development of new antibacterial drugs (Holla, B. S., Bhat, K., & Shetty, N. S., 2003).
Molecular Structure Analysis
Research into the molecular structures of compounds containing the thiazolidine moiety, like the title compound, offers insights into their potential applications. One study presented the molecular structure of a similar compound, emphasizing the planarity of the thiazolidine moiety and its hydrogen bonding capabilities, which could be crucial in drug design (Kosma, P., Selzer, E., & Mereiter, K., 2012).
Antitumor Properties
The fluorophenyl group, as part of complex molecules, has been associated with potent antitumor activity. A study highlighted the synthesis of fluorinated benzothiazoles that exhibited significant cytotoxicity against various cancer cell lines, underscoring the potential of fluorophenyl-containing compounds in cancer therapy (Hutchinson, I., Chua, Mei-Sze, Browne, Helen L., et al., 2001). Another study focused on derivatives of 4-thiazolidinone as allosteric inhibitors of protein tyrosine phosphatase 1B, showing insulinomimetic and anti-inflammatory properties, which could be beneficial in treating metabolic disorders and inflammation (Ottanà, R., Paoli, P., Naß, A., et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is Histone Deacetylase-3 (HDAC3) . HDAC3 is a member of the class-I histone deacetylases, which are zinc-dependent enzymes that catalyze the removal of acetyl groups from histone lysine residues . These enzymes play a crucial role in the regulation of gene expression and cell proliferation .
Mode of Action
The compound interacts with HDAC3 by binding to it with a KD value of 400 µM . This interaction is designed to selectively degrade HDAC3 .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving HDAC3. HDAC3 is involved in the regulation of gene expression and cell proliferation . Dysregulation of HDAC3’s epigenetic activity has been implicated in a wide range of diseases, including cancer .
Result of Action
Given its target, hdac3, it can be inferred that the compound’s action could potentially alter gene expression and cell proliferation .
Properties
IUPAC Name |
4-[[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O4S/c17-10-3-7-12(8-4-10)19-14(20)13(24-16(19)23)18-11-5-1-9(2-6-11)15(21)22/h1-8,13,18H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKOSKQOSSSTDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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